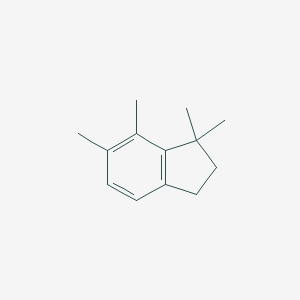

1,1,6,7-Tetramethylindane

Description

Structure

3D Structure

Properties

CAS No. |

16204-58-3 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3,3,4,5-tetramethyl-1,2-dihydroindene |

InChI |

InChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3 |

InChI Key |

AKAQKGLHKLCCCF-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(CCC2(C)C)C=C1)C |

Canonical SMILES |

CC1=C(C2=C(CCC2(C)C)C=C1)C |

Synonyms |

1,1,6,7-Tetramethylindane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,6,7 Tetramethylindane and Functionalized Derivatives

Contemporary Strategies for Constructing the Indane Core

The synthesis of the indane skeleton, the core of 1,1,6,7-tetramethylindane, is achievable through a variety of modern synthetic reactions. These methods provide access to the fundamental bicyclic structure, which can then be appropriately substituted.

Mechanistic Insights into Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful tools for the construction of the indane ring system. These reactions form the five-membered carbocycle fused to a benzene (B151609) ring in a controlled manner.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for instance, can be employed to generate five-membered heterocyclic rings which can be precursors to the indane structure. d-nb.info The reaction between an azomethine ylide, generated in situ from an aldehyde or ketone and an α-amino acid, and a suitable dipolarophile can form a pyrrolidine (B122466) ring that is part of a spiro-indane structure. d-nb.info The mechanism involves the concerted or stepwise addition of the 1,3-dipole to the alkene. d-nb.inforesearchgate.net While not a direct route to this compound, these cycloaddition strategies highlight the assembly of the indane core. researchgate.netbeilstein-journals.org

Annulation Reactions: Annulation, the formation of a ring onto a pre-existing structure, is a key strategy for building the indane core. rsc.org Transition-metal-catalyzed annulation reactions have become particularly prominent. For example, rhodium(III)-catalyzed [4+1] annulation of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanone derivatives. researchgate.net Similarly, multicomponent reactions can lead to complex spiro-indane structures through a cascade of bond-forming events. dntb.gov.ua The mechanism of these reactions often involves the formation of a metallacycle intermediate, followed by reductive elimination to yield the final annulated product. rsc.org

Catalytic Approaches to Indane Ring Formation

Catalysis has revolutionized the synthesis of indane derivatives, offering efficient and selective pathways. Various transition metals, as well as organocatalysts, have been successfully employed.

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for C-H activation and arylation reactions to form the indane ring. acs.orgrsc.org For example, Pd(II)-catalyzed cyclative C(sp³)–H arylation of ketones using a transient directing group can produce substituted indanes. acs.org The mechanism is thought to proceed through a Pd(II)/Pd(IV) cycle. acs.org Another approach involves the palladium-catalyzed intramolecular reductive Heck reaction of unactivated alkenes. organic-chemistry.org

Rhodium: Cationic rhodium(I) complexes have been used in the decarboxylative [2+2+2] cycloaddition of diynes with vinylene carbonate to create substituted phenols, which can be precursors to indanes. organic-chemistry.org Rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives is another powerful method for creating chiral indanes. acs.orgacs.org The mechanism can involve a 1,4-Rh shift from a benzylrhodium to an arylrhodium intermediate. acs.orgacs.org

Nickel: Nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes or alkenes provides a direct route to indenes and indanes. organic-chemistry.org Asymmetric nickel-catalyzed intramolecular reductive Heck reactions have also been developed to produce cyclic compounds with quaternary stereocenters. organic-chemistry.org

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) can catalyze the intramolecular Michael addition of conjugated aldehydes to form fused indanes with high enantioselectivity. rsc.orgresearchgate.net This strategy is based on the Umpolung (polarity reversal) of the aldehyde functionality. rsc.org Bifunctional thiourea (B124793) catalysts have also been employed in asymmetric [3+2] annulation reactions to construct chiral spiro-indane derivatives. d-nb.info

Regioselective and Stereoselective Synthesis of Tetramethylindane Architectures

Achieving the specific 1,1,6,7-tetramethyl substitution pattern on the indane core requires precise control over the regioselectivity of the synthetic methods. Furthermore, the creation of chiral tetramethylindane scaffolds necessitates stereoselective approaches.

Tailored Alkylation and Arylation Protocols

Alkylation: The introduction of methyl groups at specific positions of the indane nucleus can be achieved through alkylation reactions. Friedel-Crafts alkylation of an appropriate indane or aromatic precursor is a classical approach, though it can sometimes suffer from a lack of regioselectivity. More modern methods offer better control. For instance, the synthesis of 1-isopropyl-6-methylindane involves the alkylation of indane derivatives. ontosight.ai The synthesis of indane-based propellane derivatives also utilizes selective alkylation as a key step. niscpr.res.in A patent describes the alkylation of an alcoholate of an indanone derivative with alkyl halides or sulfates to introduce alkyl groups. google.com

Arylation: Palladium-catalyzed direct α-arylation of indane-1,3-dione allows for the synthesis of 2-substituted indene-1,3-diones, which are versatile intermediates. organic-chemistry.org This method uses a palladium catalyst with a specific phosphine (B1218219) ligand (tBu-XPhos) to achieve high yields with a broad range of aryl iodides and triflates. organic-chemistry.org The mechanism involves oxidative addition, enolate formation, and reductive elimination. organic-chemistry.org Methylene (B1212753) C(sp³)-H arylation has also been used to synthesize indane natural products stereoselectively. researchgate.net

A modular and regioselective synthesis of all-carbon tetrasubstituted olefins has been achieved via an alkenyl Catellani reaction, demonstrating the level of control possible in modern organic synthesis. nih.gov Such precise methods are essential for constructing the highly substituted this compound.

Representative Catalytic System for Arylation of Indane Core

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Reference |

|---|

Enantioselective Routes to Chiral Tetramethylindane Scaffolds

The this compound structure can be chiral if additional substituents are introduced or if the existing substituents create a chiral center. The development of enantioselective syntheses is crucial for accessing single enantiomers of such chiral indanes. uzh.ch

Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives is a notable method for producing chiral 2-arylindanes with high enantioselectivity. acs.orgacs.org The choice of the chiral ligand is critical for the stereochemical outcome.

Palladium-catalyzed asymmetric reductive-Heck reactions have been developed for the synthesis of enantiomerically enriched 3-substituted indanones. nih.gov The outcome of the reaction, whether it yields the 3-substituted indanone or an α-exo-methylene indanone, can be controlled by the choice of the base. nih.gov

Catalytic asymmetric hydrogenation of substituted indoles using a chiral bisphosphine ligand (PhTRAP) with a rhodium catalyst can produce chiral indolines with high enantioselectivity (95-98% ee), which can be precursors to chiral indane derivatives. nih.gov

Examples of Enantioselective Indane Synthesis

| Reaction Type | Catalyst/Ligand | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh-catalyzed arylboron addition | Rh(I)/Chiral Diene | 2-Arylindanes | 79-97% | acs.org |

| Pd-catalyzed reductive-Heck | Pd(0)/Chiral Ligand | 3-Substituted Indanones | High (not specified) | nih.gov |

| NHC-catalyzed Michael addition | Chiral NHC | Fused Indanes | 99% | rsc.org |

Post-Synthetic Functionalization of the this compound Nucleus

Once the this compound core is assembled, further functionalization can be carried out to introduce additional chemical handles or to modify its properties.

The aromatic ring of the indane nucleus is susceptible to electrophilic aromatic substitution reactions. A patent describes that the aromatic portion of the indane molecule can be nitrated, sulfonated, and chlorinated to produce useful derivatives. google.com These reactions would be directed by the existing alkyl substituents on the benzene ring of this compound.

Furthermore, reactions on the five-membered ring are also possible. For example, the synthesis of 2-(α-bromo-p-methylbenzylidene)-1,1,3,3-tetramethylindane from the corresponding ketone demonstrates functionalization at the 2-position of a tetramethylindane derivative. nih.govbeilstein-journals.org Catalytic hydrogenation of the benzene portion of the indane molecule can also be effected to produce bicyclononane derivatives. google.com

An in-depth exploration of the advanced synthetic strategies for producing this compound and its functionalized counterparts reveals a landscape of sophisticated chemical transformations. These methodologies are crucial for accessing complex molecular architectures for various applications, including materials science and specialty chemicals. The inherent structure of the this compound core provides a unique scaffold that can be elaborated upon to introduce new functionalities and build intricate ring systems.

1 Introduction of Reactive Handles and Heteroatomic Substituents

The functionalization of the this compound framework is pivotal for its subsequent use in more complex syntheses. The introduction of reactive groups, or "handles," and heteroatoms onto the indane skeleton is typically achieved through electrophilic aromatic substitution or by modifying the existing alkyl substituents.

Acylation and Related Carbonylations: Friedel-Crafts acylation is a primary method for introducing carbonyl functionalities onto the aromatic ring of polyalkylated indanes. These acetylated derivatives are significant intermediates and find use as fragrances. epo.org For instance, the compound 7-acetyl-1,1,6,7-tetramethylindane is a known functionalized derivative, highlighting the feasibility of such transformations. google.com While direct Friedel-Crafts acylation is common, alternative strategies involving the rearrangement of related fused-ring systems can also yield acylated indanes. For example, certain tetralone precursors have been shown to rearrange under acidic conditions to furnish acetyl-tetramethyl-indane isomers. cdnsciencepub.com

Beyond direct acylation, other carbonylation methods can be envisaged. The conversion of a suitable precursor, such as a halogenated indane, to a carboxylic acid derivative represents another pathway to introduce a carbonyl reactive handle. Although detailed for the isomeric 1,1,3,3-tetramethylindane system, processes like the hydrolysis of a 2-(dichloromethylidene) precursor to a carboxylic acid demonstrate the potential for installing such groups on the five-membered ring. researchgate.netbeilstein-journals.org This carboxylic acid can then be used to acylate other molecules. beilstein-journals.org

Introduction of Heteroatoms: Heteroatomic substituents, particularly nitrogen and oxygen, are commonly introduced via electrophilic aromatic substitution reactions. Nitration, using reagents like fuming nitric acid in concentrated sulfuric acid, is a standard method for placing nitro groups onto aromatic rings, including fused-ring systems like quinoline, which serves as an analogue for the indane's benzene ring. uomustansiriyah.edu.iq The resulting nitro-tetramethylindanes can be further transformed, for example, by reduction to the corresponding amino derivatives, which are valuable precursors for monomers.

The table below summarizes key methods for introducing functionality to the indane scaffold, drawing on established reactions for this class of compounds.

| Functional Group | Methodology | Reagents | Purpose/Next Step | Citation |

| Acetyl (-COCH₃) | Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | Fragrance, Aldol condensation, further functionalization | epo.org |

| Carboxyl (-COOH) | Hydrolysis of precursor | KOH / DMSO | Amide/ester formation, monomer synthesis | researchgate.netbeilstein-journals.org |

| Nitro (-NO₂) | Electrophilic Nitration | HNO₃ / H₂SO₄ | Reduction to amine, monomer synthesis | uomustansiriyah.edu.iq |

| Amine (-NH₂) | Reduction of Nitro Group | H₂ / Pd/C or SnCl₂ / HCl | Monomer for polyamides/polyimides | researchgate.net |

| Halogen (e.g., -Br) | Brominative Deoxygenation | PBr₃ / Br₂ | Grignard formation, cross-coupling reactions | beilstein-journals.org |

2 Synthesis of Monomers and Precursors for Polymerization

The rigid and bulky nature of the this compound unit makes it an attractive component for advanced polymers, imparting properties such as high thermal stability and increased gas permeability. The synthesis of monomers from this indane derivative typically involves introducing two reactive functional groups, suitable for step-growth polymerization, or a single polymerizable moiety for chain-growth polymerization.

A notable application is in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. Research has demonstrated the synthesis of novel polyimides from a meta-substituted diamine, 5,7-diamino-1,1,4,6-tetramethylindane (TMID). researchgate.net This diamine monomer is reacted with commercial dianhydrides, such as pyromellitic dianhydride, in a polycondensation reaction to yield high-molecular-weight aromatic polyamides. researchgate.net The inclusion of ortho-methyl substituents on the diamine, as in the TMID monomer, is known to restrict the rotation of the resulting imide linkages, which can enhance the rigidity, solubility, and microporosity of the final polymer. researchgate.netacs.org

The general scheme for such a polymerization is as follows:

Step 1: Functionalization: Introduction of two nitro groups onto the this compound aromatic ring via nitration.

Step 2: Reduction: Reduction of the dinitro derivative to the corresponding diamine (e.g., 5,7-diamino-1,1,6,7-tetramethylindane).

Step 3: Polycondensation: Reaction of the diamine monomer with a dianhydride in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form the polyimide. researchgate.net

Beyond polyimides, functionalized tetramethylindanes can serve as precursors for other polymer types. The presence of a reactive handle like an acetyl group, as in 7-acetyl-1,1,6,7-tetramethylindane, could allow for its conversion into a polymerizable vinyl group, making it suitable for chain-growth methods like radical or anionic polymerization. google.comlibretexts.org

The table below details monomer precursors derived from the tetramethylindane family and their corresponding polymerization methods.

| Monomer Precursor | Functional Groups | Polymerization Type | Resulting Polymer Class | Citation |

| 5,7-Diamino-1,1,4,6-tetramethylindane | Diamine | Step-Growth (Polycondensation) | Polyimide | researchgate.net |

| Hypothetical Vinyl-tetramethylindane | Vinyl | Chain-Growth (e.g., Radical) | Poly(vinyl-indane) | google.comlibretexts.org |

3 Formation of Spirocyclic and Fused-Ring Systems Utilizing Indane Building Blocks

The indane framework serves as a versatile building block for the construction of more complex polycyclic architectures, including spirocyclic and fused-ring systems. These advanced structures are of interest in medicinal chemistry and materials science due to their rigid, three-dimensional topologies. researchgate.net

Spirocyclic Systems: Spirocycles are compounds containing two rings connected by a single common atom. Synthesizing these structures from an indane precursor typically involves generating a reactive intermediate at one of the indane's saturated carbon atoms (C1, C2, or C3) which then undergoes an intramolecular cyclization. While specific examples starting from this compound are not prominently documented, general methodologies are well-established. For instance, photoredox-mediated dearomative annulation cascades can create highly congested spiro-compounds by cyclizing a side chain onto the aromatic ring. researchgate.net Another approach involves the interruption of reactions like the Bischler-Napieralski synthesis to trap an intermediate, leading to spiroindoline systems.

Fused-Ring Systems: The creation of additional fused rings onto the this compound core can be achieved through various annulation strategies. These methods build a new ring that shares two or more atoms with the original indane structure. Key strategies include:

Ring Expansion/Contraction: Acid-catalyzed rearrangements can interconvert between different fused-ring systems. For example, studies on isomeric systems have shown that five-membered indane rings can be formed from the ring contraction of six-membered tetralone systems. cdnsciencepub.com Conversely, ring expansion of indene derivatives can be used to construct fused seven-membered rings. chemrxiv.org

Cycloaddition Reactions: The aromatic ring of the indane can participate as a component in cycloaddition reactions, although this is less common. More frequently, functional groups attached to the indane are used. For example, a diene could be constructed on a side chain, followed by an intramolecular Diels-Alder reaction to form a new six-membered ring.

Intramolecular Cyclization: A common and powerful strategy involves attaching a side chain with a reactive terminus to the indane core. An intramolecular reaction, such as a Friedel-Crafts alkylation or acylation, then forms the new fused ring. The Skraup synthesis of quinolines, which involves the cyclization of an aniline (B41778) derivative onto an aromatic ring, provides a classic example of this type of fused-ring formation. uomustansiriyah.edu.iq

These methodologies provide a toolbox for chemists to elaborate the relatively simple this compound scaffold into molecules with significant structural complexity.

Mechanistic Elucidation of Chemical Transformations Involving 1,1,6,7 Tetramethylindane

Investigation of Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system. wikipedia.orgdalalinstitute.com The reactivity and regioselectivity of this process in 1,1,6,7-tetramethylindane are governed by the electronic and steric effects of its four methyl substituents. The methyl groups at the C-6 and C-7 positions, along with the alkyl group nature of the fused cyclopentane (B165970) ring, act as electron-donating groups, activating the aromatic ring towards electrophilic attack. wikipedia.org

Quantitative Assessment of Substituent Effects on Arene Metalation Rates

Arene metalation, particularly lithiation, is a pivotal step in many functionalization strategies and its rate is highly sensitive to the electronic and steric environment of the C-H bond being activated. diva-portal.org While specific quantitative rate data for the metalation of this compound is not extensively documented, analysis can be drawn from related systems. The activation of C-H bonds can be significantly enhanced by π-complexation with a metal, such as in (Arene)Cr(CO)3 complexes, which facilitates the C-H bonds bending out of the aromatic plane, predisposing them for a concerted metalation-deprotonation transition state. nih.gov

In a study on tricarbonyl(spiro-indane)chromium complexes, it was observed that nucleophilic attack (analogous in principle to deprotonation by a strong base) showed high regioselectivity, favoring the C-5 position. uwindsor.ca This selectivity was attributed to the preferred conformation of the Cr(CO)3 unit, which is dictated by steric factors. uwindsor.ca For this compound, the two available aromatic protons are at the C-4 and C-5 positions. The electronic activation from the C-6 and C-7 methyl groups would increase the acidity of these protons, thereby enhancing metalation rates compared to unsubstituted indane. However, the steric bulk of the peri-positioned C-7 methyl group and the C-1 gem-dimethyl group would likely influence the relative rates of metalation at the C-5 and C-4 positions, respectively.

| Parameter | Influence on Arene Metalation of this compound | Expected Outcome |

|---|---|---|

| Electronic Effects | The C-6 and C-7 methyl groups are electron-donating, increasing the electron density of the aromatic ring and the acidity of C-H bonds at C-4 and C-5. | Increased rate of metalation compared to unsubstituted indane. |

| Steric Hindrance | The C-7 methyl group sterically hinders the C-5 position. The C-1 gem-dimethyl group, while not directly on the ring, adds to the overall steric congestion, potentially influencing the approach to the C-4 position. | The rate of metalation at the C-5 position may be decreased relative to the C-4 position. Regioselectivity will be a balance between electronic activation and steric accessibility. |

| Complexation | Coordination to a transition metal (e.g., Cr, Pd) can alter the geometry and electronic properties of the arene, pre-organizing it for C-H activation. nih.govacs.org | Can dramatically increase metalation rates and alter regioselectivity based on the preferred conformation of the metal complex. uwindsor.ca |

Examination of Steric Hindrance and Regioselectivity in Electrophilic Attack

In typical SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions, the directing effects of the substituents are paramount. wikipedia.org The methyl groups at C-6 and C-7 are activating ortho- and para-directors. dalalinstitute.com Considering the substitution pattern, the C-6 methyl group directs towards the C-5 (ortho) and C-2 (para, not an aromatic position) positions. The C-7 methyl group directs towards the C-4 (ortho) position. The combined electronic effect strongly activates the C-4 and C-5 positions for electrophilic attack.

However, steric hindrance plays a crucial role in determining the final product distribution. numberanalytics.com

Attack at C-5: This position is electronically activated by the C-6 methyl group (ortho) but is significantly hindered by the adjacent C-7 methyl group.

Attack at C-4: This position is activated by the C-7 methyl group (ortho) and experiences less steric hindrance compared to C-5, although the bulky C-1 gem-dimethyl group on the fused ring is nearby.

Therefore, for most electrophilic aromatic substitutions, the attack is predicted to occur preferentially at the C-4 position . This is a common theme in the chemistry of polymethylated arenes, where an incoming electrophile attacks the least sterically encumbered position, even if other positions are electronically similar. stackexchange.com For instance, in Friedel-Crafts acylations, bulky substituents on the aromatic ring are known to significantly reduce the reaction rate and direct the substitution to less hindered sites. numberanalytics.comadichemistry.com Studies on the chlorination of indane have shown that substitution occurs primarily on the aromatic ring to yield 4- and 5-chloroindane, with cyclopentene (B43876) ring substitution being a minor pathway. researchgate.net For this compound, the increased substitution would further direct the reaction to the remaining aromatic C-H bonds, with steric factors being the deciding element between them.

Nucleophilic Reactions and Associated Mechanisms

Carbenoid-Mediated Transformations in Tetramethylindane Systems

Studies have shown that 2-(dichloromethylidene)-1,1,3,3-tetramethylindane can undergo a formal "hydrolysis" to 1,1,3,3-tetramethylindan-2-carboxylic acid in the presence of solid potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (≥100 °C). nih.gov The mechanism is not a direct nucleophilic attack on the carbon-chlorine bond. Instead, it proceeds through a short-lived Cl,K-carbenoid intermediate. nih.govbeilstein-journals.org

The proposed pathway involves an initial transfer of a chlorine particle from the dichloroalkene to KOH, generating the carbenoid. nih.gov This reactive intermediate's existence was confirmed by its participation in a competing reversible proton transfer. The primary reaction pathway involves an oxygen transfer from the DMSO solvent to the carbenoid, which ultimately leads to a ketene (B1206846). This ketene then incorporates KOH to yield the potassium salt of the carboxylic acid product. nih.gov

| Reactant | Conditions | Key Intermediate | Major Product | Reference |

|---|---|---|---|---|

| 2-(Dichloromethylidene)-1,1,3,3-tetramethylindane | Solid KOH, DMSO, ≥100 °C | Cl,K-Carbenoid | Potassium 1,1,3,3-tetramethylindan-2-carboxylate | nih.gov |

| 2-(Dichloromethylidene)-1,1,3,3-tetramethylindane | Aryllithium (ArLi), THF, rt | Li,Cl-Carbenoid | 2-(α-chloro-arylmethylidene)-1,1,3,3-tetramethylindane | beilstein-journals.org |

Detailed Analysis of Vinylic Nucleophilic Substitution (SNV) Processes

Direct vinylic nucleophilic substitution (SNV) on a substrate like 2-(dichloromethylidene)-1,1,3,3-tetramethylindane is challenging. beilstein-journals.org The standard addition-rotation-elimination (ARE) mechanism would require the formation of an intermediate with a negative charge at the C-2 position, which is highly destabilized by the flanking, bulky tert-alkyl groups of the indane framework. beilstein-journals.orgresearchgate.net

Instead, the substitution proceeds via a carbenoid chain mechanism. beilstein-journals.orguni-muenchen.de When reacting 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with a strong nucleophile like an organolithium reagent (RLi), the reaction does not follow the ARE pathway. Instead, it is initiated by a halogen-metal exchange, forming a cyclic Li,Cl-carbenoid intermediate. beilstein-journals.org This carbenoid is the key player in a chain reaction that leads to the final substitution product. This pathway is viable because the cyclic carbenoid has a reduced tendency to undergo the competing Fritsch–Buttenberg–Wiechell (FBW) rearrangement, a common side reaction for acyclic carbenoids. beilstein-journals.org This mechanistic divergence highlights how the rigid, sterically hindered tetramethylindane skeleton can steer reactions toward less common but more favorable pathways. researchgate.net

Radical Reaction Pathways

The this compound structure possesses several sites susceptible to radical attack, primarily the benzylic C-H bonds and the C-H bonds of the aromatic methyl groups. Radical reactions are typically initiated by light or radical initiators and proceed via chain mechanisms. rsc.org

The most probable radical pathway for this compound involves the abstraction of a hydrogen atom from a benzylic position. The hydrogens on the C-2 carbon of the cyclopentane ring are benzylic and their abstraction would lead to a resonance-stabilized radical. Similarly, abstraction of a hydrogen from the C-6 or C-7 methyl groups would also generate a resonance-stabilized benzylic radical.

Studies on related structures have shown that benzylic C-H bonds are primary targets for hydrogen atom abstraction (HAT) by radical species. rsc.orgnih.gov For instance, the phthalimide (B116566) N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), is an effective agent for abstracting benzylic hydrogens, initiating oxidation processes. nih.gov The rate and selectivity of such abstractions are influenced by the electronic nature of the aromatic ring; electron-donating groups, like the methyl groups in this compound, can stabilize the transition state of the hydrogen abstraction, facilitating the reaction. rsc.org

Once the initial benzylic radical is formed, it can undergo several subsequent reactions:

Coupling with another radical: Two benzylic radicals could dimerize.

Reaction with oxygen: In the presence of O2, the benzylic radical can form a peroxyl radical, leading to oxidation products such as hydroperoxides, alcohols, or ketones. nih.gov

Halogenation: In the presence of reagents like N-bromosuccinimide (NBS), the benzylic position can be selectively halogenated via a radical mechanism. rsc.org

While specific studies on the radical reactions of this compound are not widespread, the fundamental principles of radical chemistry strongly suggest that the benzylic positions are the most reactive sites for such transformations. nih.gov

Initiation, Propagation, and Termination Steps in Radical Chain Reactions

Radical chain reactions are a fundamental class of chemical transformations characterized by a series of self-propagating steps. libretexts.orgmasterorganicchemistry.com These reactions are typically divided into three distinct phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: This is the initial step where a reactive radical species is generated, usually through the homolytic cleavage of a weak bond by the input of energy, such as heat or light. libretexts.org Common initiators include peroxides and halogen molecules. libretexts.org For an alkylaromatic compound like this compound, a radical reaction could be initiated by the abstraction of a hydrogen atom from one of the methyl groups or the benzylic positions of the indane core. The stability of the resulting radical plays a crucial role in determining the site of initiation.

Propagation: This phase consists of a sequence of reactions where the initial radical reacts with a stable molecule to form a new radical, which then continues the chain. masterorganicchemistry.com In a hypothetical radical halogenation of this compound, a halogen radical would abstract a hydrogen atom to form a tetramethylindanyl radical. This radical would then react with a halogen molecule to yield a halogenated tetramethylindane and a new halogen radical, thus propagating the chain. masterorganicchemistry.com

Termination: The chain reaction is concluded in this phase, where two radical species combine to form a stable, non-radical product. libretexts.org This can occur through various mechanisms, such as the combination of two alkyl radicals, two halogen radicals, or an alkyl and a halogen radical. Due to the low concentration of radical species, termination steps are generally less frequent than propagation steps. libretexts.org

While these steps provide a general framework, specific experimental data on the radical chain reactions of this compound, including relative rates of hydrogen abstraction from the different positions and the identification of major and minor products, are not available in the reviewed literature.

Rearrangement Reactions and Their Driving Forces

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. The driving force for these reactions is typically the formation of a more stable intermediate or final product.

Thermally Induced Rearrangements

Thermal rearrangements are driven by heat and often proceed through concerted pericyclic pathways or via the formation of high-energy intermediates like carbocations. In the context of alkylated indanes, acid-catalyzed rearrangements, which can be promoted by heat, often involve carbocationic intermediates that can undergo alkyl or hydride shifts to achieve greater stability. For instance, studies on related polyalkyltetralones have shown that they can rearrange to form acetyl-trimethylindane derivatives under acidic conditions, driven by the formation of more stable carbocation intermediates. While these studies provide a model for potential rearrangements, specific research on the thermally induced rearrangements of this compound is lacking.

Photoinduced Rearrangement Mechanisms

Photoinduced rearrangements are initiated by the absorption of light, which excites the molecule to a higher electronic state. This excited state can then undergo transformations that are not accessible under thermal conditions. Photoinduced rearrangements can proceed through various mechanisms, including electrocyclizations, sigmatropic shifts, and the formation of radical ion pairs. For example, the photoinduced rearrangement of some diarylethenes has been shown to proceed via a 6π-electrocyclization followed by deprotonation. rsc.org The specific photochemical behavior of this compound has not been a subject of detailed investigation in the available scientific literature.

Computational Chemistry and Theoretical Modeling of 1,1,6,7 Tetramethylindane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods offer a powerful lens through which to examine 1,1,6,7-Tetramethylindane.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.combeilstein-journals.org It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. mdpi.com For this compound, DFT calculations are instrumental in determining its molecular properties and the energetics of its potential reactions.

By employing functionals like B3LYP or PW6B95-D3 combined with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional structure of the molecule. nih.govresearchgate.netacs.org These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's architecture.

Furthermore, DFT is used to calculate electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an estimate of the molecule's electronic stability and its susceptibility to electronic excitation. A larger gap generally implies greater stability.

DFT also allows for the simulation of reaction energetics, such as the energy changes involved in substitution or oxidation reactions. For instance, the energy barrier for a hypothetical electrophilic aromatic substitution on the benzene (B151609) ring of this compound can be calculated to predict the most likely site of reaction. beilstein-journals.orgresearchgate.net

| Property | Calculated Value |

|---|---|

| Optimized Total Energy | -505.123 Hartree |

| HOMO Energy | -8.54 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 8.33 eV |

| Dipole Moment | 0.25 Debye |

| C4-C5 Bond Length | 1.398 Å |

| C1-C2 Bond Length | 1.545 Å |

| C1-C(CH3) Bond Length | 1.540 Å |

For situations demanding higher accuracy, ab initio wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. rsc.org While computationally more expensive than DFT, these methods provide more precise energy and property predictions, which can be crucial for benchmarking DFT results or for studying systems where DFT may perform poorly. acs.org For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the heat of formation or to investigate subtle electronic effects arising from the specific placement of the methyl groups. osti.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to explore the conformational landscape of a molecule. nih.govscm.com

For this compound, MD simulations can reveal the flexibility of the five-membered indane ring, which can adopt various puckered conformations (envelope, twist). The simulations also model the rotation of the four methyl groups. By running simulations for nanoseconds or even microseconds, it is possible to map the potential energy surface and identify the most stable conformers and the energy barriers between them. nih.govyoutube.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules or surfaces. The stability of protein-ligand complexes involving indane derivatives, for example, has been assessed using MD simulations to observe the dynamic stability of the docked complex. ajchem-a.comresearchgate.net

Theoretical Prediction of Spectroscopic Data for Structural Confirmation

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. carnegiescience.edu By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

For this compound, Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netconicet.gov.arresearchgate.net These predictions are invaluable for assigning peaks in an experimental spectrum, especially for a molecule with several similar, yet chemically distinct, methyl and aromatic protons and carbons.

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can confirm the presence of specific functional groups and provide a fingerprint of the molecule's structure. acs.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (gem-dimethyl) | 48.5 |

| C-1 Methyls | 29.1 |

| C-2 | 39.8 |

| C-3 | 31.2 |

| C-3a | 149.5 |

| C-4 | 135.2 |

| C-5 | 127.8 |

| C-6 | 133.0 |

| C-6 Methyl | 19.5 |

| C-7 | 129.8 |

| C-7 Methyl | 16.0 |

| C-7a | 147.3 |

De Novo Design of Tetramethylindane-Based Compounds via Computational Screening

De novo design involves creating novel molecules with desired properties from scratch. nih.gov The this compound scaffold can serve as a starting point for designing new compounds for various applications, such as pharmaceuticals or materials science. ajchem-a.comd-nb.inforesearchgate.net

Computational screening allows for the rapid evaluation of a large virtual library of candidate molecules derived from the tetramethylindane core. tue.nl For example, if the goal is to design an inhibitor for a specific enzyme, thousands of virtual derivatives could be generated by adding different functional groups to the scaffold. mdpi.com These virtual compounds would then be "docked" into the active site of the target protein to predict their binding affinity. ajchem-a.comresearchgate.net Only the most promising candidates, those with the highest predicted affinity and favorable drug-like properties (e.g., solubility, low toxicity), would be selected for synthesis and experimental testing, saving significant time and resources. ajchem-a.complos.org

Application of Machine Learning Algorithms in Chemical Discovery and Optimization

Machine Learning (ML) is revolutionizing chemical discovery by learning from large datasets to predict molecular properties. researchgate.netepj.org Quantitative Structure-Property Relationship (QSPR) models, built using ML algorithms like random forests or neural networks, can predict a wide range of properties for new molecules based on their structure. acs.orgnih.gov

For the tetramethylindane family, an ML model could be trained on a dataset of known indane derivatives and their experimentally measured properties (e.g., boiling point, solubility, biological activity). nih.gov Once trained, the model could rapidly predict these properties for newly designed this compound derivatives. This approach accelerates the screening process and can uncover complex relationships between a molecule's structure and its function that may not be obvious through traditional analysis. acs.org ML can also be integrated with quantum mechanics to develop highly accurate and efficient models for predicting electronic properties, further speeding up the design and optimization cycle. acs.orgacs.org

Materials Science and Engineering Applications of Tetramethylindane Derivatives

Polymeric Materials Incorporating Tetramethylindane Moieties

The introduction of tetramethyl-substituted monomers into polymer backbones, particularly in polyimides, is a key strategy for developing advanced materials for separation technologies. The methyl groups introduce steric hindrance that restricts rotational freedom along the polymer chain, leading to enhanced rigidity and the formation of intrinsic microporosity.

The design of polyimides for gas separation membranes often focuses on creating a high fractional free volume (FFV) to facilitate gas transport. Incorporating bulky monomers, such as those containing multiple methyl substituents, is a proven method to achieve this. These groups prevent dense chain packing, thereby increasing the interstitial volume available for gas diffusion.

The synthesis of these polyimides is typically achieved through a one- or two-step polycondensation reaction between a dianhydride and a diamine. For example, high molecular weight polyimides of intrinsic microporosity (PIM-PIs) have been successfully synthesized via a one-step high-temperature solution cycloimidization reaction of a sterically contorted diamine, 1,3,6,8-tetramethyl-2,7-diaminotriptycene (TMDAT), with various aromatic dianhydrides. nih.govacs.org Similarly, polyimides based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) have been synthesized and shown to produce robust, film-forming materials. vt.edu

The resulting polymers exhibit high weight-average molecular weights (Mw), often in the range of 122,000–192,000 g/mol , with successful imidization confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows characteristic absorption bands for imide carbonyl groups. nih.govacs.org Research has demonstrated that the tetramethyl-substitution in these monomers severely restricts the mobility of the imide linkages, leading to a significant increase in free volume and consequently, enhanced gas permeability compared to non-methylated analogues. nih.govacs.org For instance, the 6FDA-TMDAT polyimide shows an O₂ permeability of 374 Barrer, a substantial increase over related polyimides lacking the tetramethyl substitution. acs.org

| Polymer | O₂ Permeability (Barrer) | O₂/N₂ Selectivity | Reference |

|---|---|---|---|

| 6FDA-TMDAT (fresh) | 374 | 3.3 | acs.org |

| PMDA-TMDAT (fresh) | 680 | 3.8 | acs.org |

| BTDA/DAPI | 2.8 | 7.3 | vt.edu |

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess micropores (<2 nm) as a direct consequence of their rigid and contorted molecular structures. nih.gov This inefficient chain packing creates a high free volume, making PIMs exceptionally promising for membrane-based gas separations.

The archetypal PIM, known as PIM-1, is synthesized from 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane, a monomer whose tetramethyl-substituted spiro-center is critical for creating the contorted structure. cardiff.ac.ukresearchgate.net This concept has been extended to other polymer systems, such as polyimides. PIM-PIs derived from the highly rigid and sterically hindered 1,3,6,8-tetramethyl-2,7-diaminotriptycene (TMDAT) monomer exhibit high internal surface areas, with Brunauer–Emmett–Teller (BET) measurements ranging from 610 to 850 m²/g. nih.govacs.org This high surface area is a direct indicator of the intrinsic microporosity created by the bulky, paddlewheel-shaped, tetramethyl-substituted monomer, which provides a network of interconnected voids for efficient gas transport. nih.gov These materials have demonstrated performance near or exceeding the 2008 Robeson upper bounds for several important gas pairs, highlighting their potential in industrial separation processes. nih.gov

The relationship between chemical structure and material properties is critical in the design of high-performance polymers. scribd.comuomustansiriyah.edu.iqmdpi.comresearchgate.nettue.nl For polymers derived from tetramethyl-substituted monomers, the rigid aromatic backbone imparts excellent thermal stability, a prerequisite for applications in harsh environments. polymer-search.com

Thermal Stability: Thermogravimetric analysis (TGA) of polyimides incorporating tetramethyl-substituted moieties shows exceptional thermal resistance. For example, PIM-PIs derived from TMDAT demonstrate thermal stability up to 510 °C. nih.govacs.org Polyimides based on the trimethyl-phenylindane diamine DAPI also exhibit high glass transition temperatures (Tg) ranging from 247°C to 368°C and show no significant weight loss below 450 °C in either nitrogen or air. vt.eduntu.edu.tw This stability is attributed to the high aromatic content and rigid chain structure. polymer-search.comntu.edu.tw The higher the degradation temperature, the more stable the polymer is at elevated temperatures. youtube.com

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) | Reference |

|---|---|---|---|

| TMDAT-derived PIM-PIs | Not Reported | > 510 °C | nih.govacs.org |

| DAPI-based Polyimides | 247 - 368 °C | > 450 °C | vt.edu |

| Methyl-Substituted Triphenylamine Polyimides | 266 - 340 °C | 490 - 585 °C | ntu.edu.tw |

Physical Aging: Physical aging is a phenomenon observed in glassy amorphous polymers where the material undergoes slow structural relaxation towards a state of lower thermodynamic energy. nih.gov This process involves a gradual decrease in the polymer's free volume, which in turn affects its properties. nih.gov For gas separation membranes, physical aging typically leads to a decrease in gas permeability and a corresponding increase in selectivity over time. uva.es This trade-off was observed in a study of phthalimide-based PIMs, where aging over 63 to 122 days showed this characteristic change in transport properties. uva.es In a long-term study, the gas transport properties of a PIM-PI based on TMDAT were evaluated after 200 days of aging, demonstrating the importance of understanding these long-term structural changes for practical applications. nih.gov

Applications in Organic Electronics and Photonics

The unique molecular structures derived from substituted indanes also offer potential in the fields of organic electronics and photonics, where properties like dielectric constant and photo-reactivity are paramount.

In organic electronics, materials with a low dielectric constant (low-k) are highly sought after for use as insulators in microelectronic devices to reduce signal delay and power consumption. The incorporation of bulky, non-polar groups into a polymer can lower its dielectric constant by increasing free volume and reducing the density of polarizable groups. Research on a polyimide derived from 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzenefurandione (6FDA) and the trimethyl-phenylindane diamine DAPI yielded a material with a refractive index of 1.571. vt.edu From this value, the dielectric constant was calculated to be an attractively low 2.47, indicating its potential as a low-k material for electronic applications. vt.edu

Photopolymerization is a process where light is used to initiate a polymerization reaction, a technique widely used in coatings, adhesives, and 3D printing. tcichemicals.comsemanticscholar.org The process relies on photoinitiators, molecules that absorb light and generate reactive species (radicals or cations) to start the polymerization. tcichemicals.comnih.gov Similarly, photoactive dyes are crucial components in applications like dye-sensitized solar cells. dyenamo.se Based on available research, there is currently no specific information detailing the use of 1,1,6,7-tetramethylindane or its direct derivatives as photopolymerization initiators or photoactive dyes.

Materials for Non-Linear Optics (NLO)

Derivatives of tetramethylindane are being explored for their potential in the field of non-linear optics (NLO). NLO materials are crucial for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. The efficacy of an NLO material is often linked to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key determinant of a molecule's second-order NLO response.

While research directly on this compound for NLO applications is limited in publicly available literature, the broader class of indane derivatives has been incorporated into NLO chromophores. For instance, the indane-1,3-dione moiety can act as a potent electron acceptor. When this acceptor is coupled with a suitable electron donor through a conjugated bridge, the resulting "push-pull" molecule can exhibit significant NLO properties. The tetramethylindane framework can serve as a structural component, either as part of the donor, the acceptor, or as a bulky side group to influence the material's bulk properties.

For example, research into chromophores using a 1,1,7,7-tetramethyl julolidine (B1585534) fused furan (B31954) ring as an electron donor has demonstrated high electro-optic activity. rsc.org The introduction of the tetramethyl substitution pattern helps to enhance solubility and prevent unwanted aggregation, which is critical for creating high-quality optical materials. The table below outlines the electro-optic coefficients of two such chromophores, highlighting how modifications to the molecular structure can tune NLO properties.

Table 1: Electro-Optic Coefficients of Tetramethyl Julolidine Fused Furan-Based Chromophores

| Chromophore | π-Bridge | Doping in PMMA (wt%) | Electro-Optic Coefficient (r33) at 1310 nm (pm V-1) |

|---|---|---|---|

| C1 | Furan-vinylene | 20 | 75 |

| C2 | Thiophene-vinylene | 20 | 94 |

Data sourced from a study on julolidine fused furan based chromophores. rsc.org

The tetramethylindane scaffold could be similarly functionalized to create novel NLO materials. The alkyl groups can improve processability and thermal stability, while the rigid indane core can be strategically modified to optimize the electronic and optical response.

Tetramethylindane-Based Ligands and Catalysts in Advanced Chemical Synthesis

Design of Chiral Ligands for Asymmetric Catalysis (e.g., based on Spirobiindane scaffolds)

The rigid, C2-symmetric framework of 1,1'-spirobiindane is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. This structure provides a well-defined and sterically hindered chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity. Derivatives of tetramethylindane, particularly in the form of tetramethyl- and hexamethyl-1,1'-spirobiindane, have been successfully employed in the synthesis of highly effective chiral ligands.

The synthesis of these ligands often begins with commercially available precursors which are subjected to multi-step synthetic sequences to build the spirocyclic core and introduce the necessary coordinating functional groups. For example, enantiopure hexamethyl-1,1'-spirobiindane-6,6'-diol can be prepared from Bisphenol C. This diol serves as a versatile intermediate that can be further modified.

A significant advancement in this area is the development of spirobiindane-derived cyclopentadienyl (B1206354) (Cp) ligands. These "Spiro Cp" (SCp) ligands combine the steric bulk and chirality of the spirobiindane backbone with the versatile coordination chemistry of the Cp moiety. The corresponding rhodium complexes of these ligands have proven to be powerful catalysts.

Table 2: Examples of Tetramethylindane-Related Spirobiindane Ligand Scaffolds

| Ligand Type | Specific Scaffold | Key Structural Features | Typical Application |

|---|---|---|---|

| Spirodiol | Hexamethyl-1,1'-spirobiindane-6,6'-diol | C2-symmetric diol, six methyl groups enhancing steric bulk. | Precursor for more complex ligands. |

| Spiro Cp (SCp) | Hexamethyl-1,1'-spirobiindane-based Cp | Combines spirobiindane chirality with Cp coordination. | Rhodium-catalyzed asymmetric C-H functionalization. |

| TMSCp | 3,3,3',3'-Tetramethyl-1,1'-spirobiindanyl Cp | Four methyl groups at the spiro-junction. | Asymmetric C-H activation. |

The strategic placement of the methyl groups on the indane framework is critical. It not only influences the steric environment of the catalytic pocket but also enhances the solubility and stability of the resulting metal complexes.

Role in Metal-Ligand Cooperative Catalysis

Metal-ligand cooperation (MLC) is a sophisticated catalytic strategy where the ligand is not merely a spectator but actively participates in the bond-breaking and bond-forming steps of a reaction. rsc.orgnih.gov This cooperative action between the metal center and the ligand can enable reaction pathways that are inaccessible to traditional catalysts, often under milder conditions. rsc.org

Ligands based on the tetramethylindane scaffold, particularly those with functional groups capable of reversible protonation/deprotonation or aromatization/dearomatization, have the potential to engage in MLC. The rigidity of the spirobiindane backbone can position a reactive functional group on the ligand in close proximity to the metal center, facilitating the cooperative activation of substrate molecules.

There are several modes through which MLC can operate, including:

Lewis Acidity/Basicity: A functional group on the ligand can act as a Lewis base to accept a proton from the substrate, while the metal center interacts with another part of the substrate. rsc.org

Aromatization/Dearomatization: The ligand framework can undergo a change in its aromaticity, which can provide the thermodynamic driving force for bond activation.

Redox Activity: The ligand itself can be redox-active, participating in electron transfer processes during the catalytic cycle. rsc.org

While specific examples detailing MLC with this compound-based ligands are not prominent in the literature, the principles of MLC are broadly applicable. The design of tetramethylindane-based pincer ligands or ligands with pendant basic sites could create new catalytic systems that operate via MLC, expanding their utility in challenging transformations like hydrogenation, dehydrogenation, and the activation of strong chemical bonds. nih.gov

Application in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The primary application of chiral ligands derived from tetramethylindane scaffolds is in enforcing stereoselectivity in bond-forming reactions. These reactions are fundamental in organic synthesis for building the complex molecular architectures of pharmaceuticals, agrochemicals, and natural products.

Carbon-Carbon Bond Formation: Catalysts derived from hexamethyl-1,1'-spirobiindane have shown exceptional performance in stereoselective carbon-carbon bond formation. A notable example is the rhodium-catalyzed enantioselective C-H addition of aryl compounds to nitroalkenes. In this reaction, a chiral spiro Cp-rhodium complex directs the formation of one enantiomer of the product over the other with high fidelity.

The results from a study on this reaction are summarized below, demonstrating the high yields and excellent enantioselectivities achievable with this catalytic system.

Table 3: Rhodium-Catalyzed Enantioselective Aryl C-H Addition to Nitroalkenes using a Hexamethyl-1,1'-spirobiindane-based Ligand

| Aryl Substrate | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Substrate A | Nitroalkene 1 | 85 | 97 |

| Substrate B | Nitroalkene 1 | 88 | 98 |

| Substrate C | Nitroalkene 2 | 75 | 95 |

Representative data from a study on rhodium-catalyzed C-H functionalization. nih.gov

Carbon-Heteroatom Bond Formation: The formation of stereogenic carbon-heteroatom (C-X, where X = N, O, S, etc.) bonds is another critical area of asymmetric catalysis. Chiral catalysts are employed to control the three-dimensional arrangement of atoms during the formation of these bonds. The well-defined chiral pocket created by tetramethylindane-based ligands is ideally suited for this purpose.

Transition metal-catalyzed enantioselective C-H activation followed by C-X bond formation is a rapidly developing field. snnu.edu.cn Ligands that can provide a persistent and effective chiral environment are in high demand. While specific applications of this compound-based ligands in C-X bond formation are still an emerging area of research, their success in C-C bond-forming reactions suggests a high potential for success in these transformations as well. The steric and electronic properties of these ligands can be fine-tuned to achieve high selectivity in a variety of C-N, C-O, and C-S bond-forming reactions. nih.gov

Environmental Transformation and Degradation Pathways of Tetramethylindane Structures

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For tetramethylindane structures and related polycyclic musks, the primary abiotic degradation mechanisms are photochemical oxidation and, to a lesser extent, chemical hydrolysis and redox transformations. These processes are influenced by environmental conditions such as sunlight intensity, pH, and the presence of other reactive chemical species.

Photochemical degradation is a critical pathway for the transformation of many organic pollutants in the environment. semanticscholar.org This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances that produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH).

For polycyclic musks, which often contain chromophores that absorb light at wavelengths greater than 290 nm, direct photolysis by sunlight is a potential degradation route. nih.gov The atmospheric fate of indane-based musks is largely determined by their reaction with photochemically-produced hydroxyl radicals. For instance, the indane derivative Traseolide is predicted to exist solely in the vapor phase in the atmosphere, where it is degraded by these radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 20 hours. nih.gov

The degradation process is complex, and the resulting transformation products can sometimes exhibit higher toxicity or persistence than the parent compound. semanticscholar.orgnih.gov Studies on various synthetic musks have shown that photodegradation can lead to a variety of by-products. nih.gov

Table 1: Estimated Atmospheric Degradation of Traseolide

This interactive table provides data on the estimated atmospheric half-life of the related indane-based musk, Traseolide.

| Compound | Degradation Pathway | Reactant | Estimated Half-life |

|---|---|---|---|

| Traseolide | Vapor-phase reaction | Hydroxyl Radicals (•OH) | 20 hours nih.gov |

Chemical hydrolysis is a reaction in which a water molecule breaks down another compound. The susceptibility of a compound to hydrolysis depends on the presence of specific functional groups, such as esters or amides. The basic structure of 1,1,6,7-Tetramethylindane, a hydrocarbon, lacks such hydrolyzable groups, suggesting it is resistant to hydrolysis under typical environmental pH conditions. Studies on a related compound, 2-(dichloromethylidene)-1,1,3,3-tetramethylindane, in a laboratory setting showed that hydrolysis required harsh conditions, such as solid potassium hydroxide (B78521) in DMSO at high temperatures, and did not proceed in polar solvents alone, indicating the high stability of the tetramethylindane framework. beilstein-journals.org

Redox (reduction-oxidation) reactions involve the transfer of electrons and are fundamental to the transformation of many environmental contaminants. unl.edu These reactions can be mediated by naturally occurring minerals or other chemical species in soil and sediment. For chlorinated solvents, abiotic reduction by reduced iron minerals is a significant degradation pathway. unl.edu While this indicates the potential for redox transformations to degrade persistent organic compounds, specific research on the abiotic redox pathways for this compound and related indane musks in environmental matrices is not extensively documented. The oxidative degradation of some tetramethylindane structures has been noted in mechanistic studies, highlighting the potential for C-H bond cleavage under oxidative conditions. cmu.edu

Monitoring and Analysis of Degradation Products

The detection and identification of tetramethylindane structures and their degradation products in environmental samples require sensitive and selective analytical techniques. The complexity of environmental matrices (e.g., wastewater, sediment, biota) necessitates sophisticated sample preparation and analysis methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of polycyclic musks and their metabolites. nih.gov For trace-level analysis in complex samples like sewage sludge or water, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate the analytes before GC-MS analysis. nih.gov

A significant challenge in studying environmental degradation is the identification of transformation products, for which analytical standards are often not commercially available. semanticscholar.org In these cases, identification relies on interpreting the mass spectra and comparing the gas chromatographic retention indices of the unknown peaks with those of reference substances on different polarity columns. nih.gov The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models has also been explored as a method to predict the toxicity of transformation by-products when experimental data is scarce. nih.gov

Table 2: Analytical Methods for Related Musk Compounds

This interactive table summarizes common analytical techniques used for the detection of polycyclic musks, which would be applicable to this compound.

| Analytical Technique | Sample Preparation | Application | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Accelerated Solvent Extraction | Freshwater fish samples | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Sewage treatment plant sludge | nih.gov |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Automation in Tetramethylindane Discovery

The landscape of chemical discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), and the realm of fragrance molecules like 1,1,6,7-Tetramethylindane is no exception. For centuries, the creation of new scents was a meticulous art, reliant on the intuition and experience of master perfumers. nih.gov Now, AI is augmenting this artistry with powerful computational tools. nih.gov

The table below illustrates the potential impact of AI on the discovery process for compounds related to this compound.

| AI Application | Traditional Method | AI-Enhanced Method | Potential Advantage for Tetramethylindane Discovery |

| Lead Discovery | Manual screening & serendipity | Predictive modeling of olfactory properties nih.govacs.org | Rapid identification of new isomers with desirable scents. |

| Synthesis Planning | Expert-driven retrosynthesis | AI-driven retrosynthesis platforms (e.g., Spaya, ChemAIRS®) thieme.dekit.edu | Faster design of efficient and novel synthetic routes. |

| Innovation | Reliance on known scaffolds | Generation of novel molecular structures with unique scent profiles | Pushing the boundaries of scent creation beyond known tetramethylindane derivatives. |

| Personalization | Mass-marketed fragrances | AI-driven analysis of consumer data to create personalized scents nih.gov | Development of bespoke fragrances based on individual preferences for related woody or musk notes. |

Exploration of Novel Synthetic Methodologies for Unprecedented Architectures

While the core indane structure is well-established, the quest for novel, poly-substituted derivatives with unique properties necessitates the development of new synthetic strategies. Traditional methods like Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, have been fundamental in creating the indane skeleton. rsc.orgmdpi.com However, future research is focused on more sophisticated and efficient methodologies that offer greater control over stereochemistry and regioselectivity, enabling the construction of unprecedented tetramethylindane architectures.

Emerging synthetic methods that could be applied or adapted for this compound and its analogues include:

Zirconocene-mediated coupling reactions: One-pot multicomponent methods involving the intermolecular coupling of aromatic ketones and alkynes on low-valent zirconocene (B1252598) species have been shown to produce highly substituted indenes following hydrolysis. nih.gov This approach offers a convergent and efficient route to complex indane precursors.

Gold-catalyzed cycloadditions: The formal (3+2) cycloaddition of benzyl (B1604629) alcohols with alkenes, catalyzed by gold complexes, provides an environmentally friendly and stereoselective pathway to poly-substituted indanes. researchgate.net This method's ability to be performed in ionic liquids and the potential for catalyst recycling make it a sustainable alternative. researchgate.net

Photochemical strategies: The use of light to drive chemical reactions is a rapidly evolving field in polymer and synthetic chemistry. acs.orgrsc.org Photo-organocatalytic reactions, driven by the formation of electron donor-acceptor (EDA) complexes, can facilitate novel bond formations under mild conditions. acs.org Adapting such strategies could lead to new ways of functionalizing the tetramethylindane scaffold.

Electrochemical single-carbon insertion: Recent advances have demonstrated novel electrochemical methods for single-carbon insertion into aromatic compounds, proceeding through radical cation intermediates. acs.org This technique offers a powerful tool for skeletal editing and could be used to modify the indane ring system itself, creating fundamentally new architectures. acs.org

These advanced methodologies, summarized in the table below, represent a significant step beyond classical approaches, offering pathways to tetramethylindane derivatives that were previously inaccessible.

| Synthetic Methodology | Key Features | Potential Application to Tetramethylindane |

| Zirconocene-Mediated Coupling | One-pot, multicomponent synthesis of highly substituted indenes. nih.gov | Efficient construction of complex indane precursors. |

| Gold-Catalyzed Cycloaddition | Stereoselective, environmentally friendly, catalyst recycling. researchgate.net | Sustainable synthesis of poly-substituted indanes. |

| Photochemical EDA Activation | Visible-light driven, mild conditions, novel bond formations. acs.org | Functionalization of the indane scaffold with new groups. |

| Electrochemical Skeletal Editing | Single-atom insertion, modification of the core ring structure. acs.org | Creation of unprecedented indane-based molecular frameworks. |

Expansion into New Materials Science Paradigms and Advanced Functional Materials

The utility of indane derivatives is expanding beyond fragrances into the realm of advanced functional materials. The rigid, hydrophobic nature of the indane backbone makes it an attractive building block for high-performance polymers. rsc.org While research directly citing this compound in this context is nascent, the broader family of indane and tetramethylindane derivatives is being explored for various applications in polymer science. rsc.org

Future research will likely focus on incorporating the this compound moiety into advanced polymer architectures to create materials with tailored properties. rsc.org The demand for new functional materials for revolutionary technologies is a major driving force in polymer science. rsc.org Polymers can be endowed with specific functions by introducing functional groups or by employing specialized preparation methods. rsc.org

Potential areas of exploration include:

High-Performance Polymers: Polyindanebisphenols (PIBPs) are noted for the inherent stiffness and hydrophobicity they impart to polymer backbones. rsc.org Incorporating tetramethylindane structures could lead to the development of novel thermosets and thermoplastics with enhanced thermal stability and mechanical strength. rsc.orgnih.gov

Polymers of Intrinsic Microporosity (PIMs): Diamines containing sterically hindered, contorted structures are used to create PIMs, which are materials with significant free volume and high gas permeability. For instance, polyimides derived from 1,3,6,8-tetramethyl-2,7-diaminotriptycene exhibit high surface areas and are promising for gas separation applications. acs.org The rigid and substituted nature of this compound suggests its derivatives could be valuable monomers for a new class of PIMs.

Functional Polymer Composites: Tetraphenylethene (TPE) derivatives are known for their aggregation-induced emission (AIE) properties and are used to create polymer composites with stimuli-responsive fluorescence. rsc.org Functionalized tetramethylindane derivatives could be designed to act as novel fillers or be chemically bonded into polymer matrices, potentially imparting unique optical or responsive properties to the final material. rsc.org

The exploration of this compound in these areas could lead to a new generation of advanced materials with applications ranging from specialty plastics to advanced separation membranes and sensors.

| Material Paradigm | Relevant Indane Derivative Research | Potential Role of this compound |

| High-Performance Thermoplastics | Polyindanebisphenols (PIBPs) offer stiffness and hydrophobicity. rsc.org | Monomer for creating polymers with high thermal and mechanical stability. |

| Polymers of Intrinsic Microporosity (PIMs) | Sterically hindered diamines (e.g., tetramethyl-diaminotriptycene) create microporous polyimides. acs.org | Derivatives could serve as monomers for novel gas separation membranes. |

| Stimuli-Responsive Composites | Tetraphenylethene derivatives provide fluorescence in polymer composites. rsc.org | Building block for new functional fillers or polymer backbones with unique optical properties. |

Development of In-Situ and Operando Characterization Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of fine chemicals like this compound requires a deep understanding of reaction mechanisms, kinetics, and the influence of process parameters. The development of in-situ and operando spectroscopic techniques, which analyze a reaction as it happens under real process conditions, is revolutionizing this field. uu.nlspectroscopyonline.comnih.gov These methods are crucial for moving beyond traditional batch analysis to achieve precise process control, enhance safety, and improve efficiency. rsc.org

For the synthesis of this compound, which often involves complex multi-step reactions like Friedel-Crafts alkylation, operando techniques are particularly valuable. nih.gov They allow for the real-time tracking of reactants, intermediates, products, and byproducts without disturbing the reaction. spectroscopyonline.comrsc.org

Key emerging techniques applicable to tetramethylindane synthesis include:

Operando NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to directly observe chemical reactions in real-time. spectroscopyonline.com High-pressure, high-sensitivity flow NMR setups can monitor catalytic reactions under realistic conditions, identifying transient catalytic species and reaction intermediates. mdpi.com This would be invaluable for optimizing the catalytic alkylation steps in tetramethylindane synthesis.

In-situ ATR-IR and Raman Spectroscopy: Attenuated Total Reflection Infrared (ATR-IR) and Raman spectroscopy are powerful tools for monitoring the concentration of key species in a reaction mixture. rsc.org These techniques have been successfully applied to complex syntheses, like that of bisphenol F, to elucidate reaction mechanisms and kinetics. rsc.org Applying these methods to the synthesis of this compound could enable precise control over reaction endpoints and minimize the formation of impurities.

Portable Mass Spectrometry: The development of portable mass spectrometers with direct inlet probes allows for the real-time, in-situ analysis of volatile compounds in complex mixtures, such as essential oils and fragrance formulations. researchgate.net This technology could be adapted for headspace analysis of the reaction vessel during synthesis, providing immediate feedback on the formation of the desired volatile product.

The integration of these operando techniques offers a pathway to more efficient, safer, and sustainable manufacturing processes for this compound and other valuable fine chemicals. rsc.org

| Characterization Technique | Principle | Application in this compound Synthesis |

| Operando NMR Spectroscopy | Provides detailed molecular structure and quantitative data in real-time under process conditions. spectroscopyonline.com | Elucidating reaction mechanisms, identifying catalytic intermediates, and quantifying product formation. |

| In-situ ATR-IR/Raman | Monitors vibrational modes of molecules to track concentrations of reactants, products, and intermediates. rsc.org | Precise process control, optimization of reaction conditions (temperature, catalyst loading), and kinetic studies. |

| Portable Mass Spectrometry | Real-time analysis of volatile organic compounds directly from the reaction environment. researchgate.net | Direct monitoring of product formation in the gas phase, ensuring reaction completion and quality control. |

Q & A

Q. What are the recommended methods for synthesizing 1,1,6,7-tetramethylindane derivatives, and how can steric hindrance be managed?

A robust approach involves carbenoid-mediated nucleophilic "hydrolysis" using DMSO and KOH in anhydrous solvents like Et₂O. Steric hindrance from tert-alkyl groups can slow reaction kinetics, requiring prolonged heating (e.g., 16–24 hours at 100–120°C). To mitigate side reactions, non-aqueous quenching (e.g., solid CO₂) and selective extraction (pentane over Et₂O) improve purity . Monitoring via in situ ¹H NMR helps track intermediates like Cl,K-carbenoids .

Q. What methodologies are effective for estimating thermodynamic properties like vaporization enthalpy (ΔHvap) of this compound?

A three-level group contribution method is recommended. First-level groups provide an initial approximation (e.g., 64.48 kJ/mol for 1,1,4,7-tetramethylindane), but errors >5% necessitate refinement. Second- and third-level corrections account for intramolecular interactions, reducing errors to ~1.2%. Validation against experimental data (e.g., 61.37 kJ/mol) ensures accuracy .

Q. What characterization techniques are critical for confirming the structure of tetramethylindane derivatives?

Combined ¹H/¹³C NMR with HSQC and NOESY correlations is essential. For example, NOESY correlations distinguish syn/anti methyl groups relative to functional groups (e.g., CO₂H), while IR confirms H-bonding or ketone stretches. X-ray crystallography resolves steric crowding in derivatives like overcrowded ketones .

Advanced Research Questions

Q. How can mechanistic pathways in carbenoid-mediated reactions of tetramethylindane derivatives be elucidated using spectroscopic techniques?

In situ ¹H NMR tracks intermediates like K,O-carbenoids (e.g., 15 in Scheme 3) and deuterium labeling ([D₆]DMSO) identifies H/D exchange sites. For side products (e.g., sulfoxide 23 ), NOESY and ¹³C NMR distinguish CH₂–S–CH₃ from CH₂–S(O)–CH₃ fragments. Mass spectrometry and isotopic tracing validate carbenoid chain mechanisms .

Q. How to resolve contradictions in experimental data when unexpected side products form during nucleophilic substitutions?

Systematic analysis of competing pathways is key. For example, in DMSO/KOH systems, dimsyl-K (11) may displace chloride from Cl,K-carbenoids, forming vinylpotassium species (27 ). Side products like 23 arise from base-catalyzed DMSO condensation, confirmed via control reactions with authentic precursors. Chromatography and fractional crystallization isolate contaminants .

Q. What strategies optimize the regioselective functionalization of tetramethylindane frameworks under steric constraints?